molecular formula C18H24N2O3 B5835431 N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide

N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B5835431
M. Wt: 316.4 g/mol
InChI Key: ZEQULRLHFNCTKT-YBFXNURJSA-N
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Description

N’-[(1E)-1-(bicyclo[221]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with a bicyclo[2.2.1]hept-2-yl derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its hydrazone and bicyclic structures. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3-bromobenzohydrazide
  • N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dihydroxybenzohydrazide

Uniqueness

N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide is unique due to its specific combination of a bicyclic structure and methoxy-substituted benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-1-(2-bicyclo[2.2.1]heptanyl)ethylideneamino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-11(15-9-12-4-5-13(15)8-12)19-20-18(21)14-6-7-16(22-2)17(10-14)23-3/h6-7,10,12-13,15H,4-5,8-9H2,1-3H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQULRLHFNCTKT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)OC)OC)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)OC)OC)/C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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